molecular formula C24H20N2O4S2 B1671095 Edaglitazone CAS No. 213411-83-7

Edaglitazone

Cat. No. B1671095
M. Wt: 464.6 g/mol
InChI Key: HAAXAFNSRADSMK-UHFFFAOYSA-N
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Patent
US06753432B2

Procedure details

reacting 4-[2-(7-Bromomethyl-benzo[b]thiophen-4-yloxy)-ethyl]-5-methyl-2-phenyl-oxazole with 2,4-thiazolidinedione (commercially available) to give 5-{4-[2-(5-Methyl-2-phenyl-oxazol-4-yl)-ethoxy]-benzo[b]thiophen-7-ylmethyl}2,4-thiazolidinedione,
Name
4-[2-(7-Bromomethyl-benzo[b]thiophen-4-yloxy)-ethyl]-5-methyl-2-phenyl-oxazole
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Br[CH2:2][C:3]1[C:8]2[S:9][CH:10]=[CH:11][C:7]=2[C:6]([O:12][CH2:13][CH2:14][C:15]2[N:16]=[C:17]([C:21]3[CH:26]=[CH:25][CH:24]=[CH:23][CH:22]=3)[O:18][C:19]=2[CH3:20])=[CH:5][CH:4]=1.[S:27]1[CH2:31][C:30](=[O:32])[NH:29][C:28]1=[O:33]>>[CH3:20][C:19]1[O:18][C:17]([C:21]2[CH:22]=[CH:23][CH:24]=[CH:25][CH:26]=2)=[N:16][C:15]=1[CH2:14][CH2:13][O:12][C:6]1[C:7]2[CH:11]=[CH:10][S:9][C:8]=2[C:3]([CH2:2][CH:31]2[S:27][C:28](=[O:33])[NH:29][C:30]2=[O:32])=[CH:4][CH:5]=1

Inputs

Step One
Name
4-[2-(7-Bromomethyl-benzo[b]thiophen-4-yloxy)-ethyl]-5-methyl-2-phenyl-oxazole
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrCC1=CC=C(C2=C1SC=C2)OCCC=2N=C(OC2C)C2=CC=CC=C2
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S1C(NC(C1)=O)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CC1=C(N=C(O1)C1=CC=CC=C1)CCOC1=CC=C(C=2SC=CC21)CC2C(NC(S2)=O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.